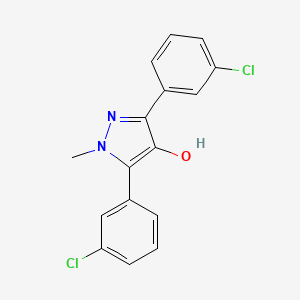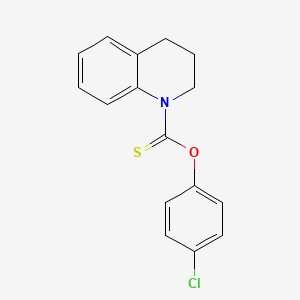
O-(4-Chlorophenyl) 3,4-dihydroquinoline-1(2H)-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-Chlorophenyl) 3,4-dihydroquinoline-1(2H)-carbothioate is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a 4-chlorophenyl group attached to the quinoline ring system, which is further functionalized with a carbothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Chlorophenyl) 3,4-dihydroquinoline-1(2H)-carbothioate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Pfitzinger reaction, where an anthranilic acid derivative reacts with a ketone in the presence of a base.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carbothioate Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
O-(4-Chlorophenyl) 3,4-dihydroquinoline-1(2H)-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Quinoline derivatives, including this compound, have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of O-(4-Chlorophenyl) 3,4-dihydroquinoline-1(2H)-carbothioate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylquinoline: Lacks the carbothioate group but shares the quinoline and 4-chlorophenyl moieties.
3,4-Dihydroquinoline-1(2H)-carbothioate: Lacks the 4-chlorophenyl group but contains the quinoline and carbothioate moieties.
Uniqueness
O-(4-Chlorophenyl) 3,4-dihydroquinoline-1(2H)-carbothioate is unique due to the combination of the 4-chlorophenyl group and the carbothioate group attached to the quinoline ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
58959-84-5 |
|---|---|
Molecular Formula |
C16H14ClNOS |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
O-(4-chlorophenyl) 3,4-dihydro-2H-quinoline-1-carbothioate |
InChI |
InChI=1S/C16H14ClNOS/c17-13-7-9-14(10-8-13)19-16(20)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10H,3,5,11H2 |
InChI Key |
VPEXDAMYNPYMBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



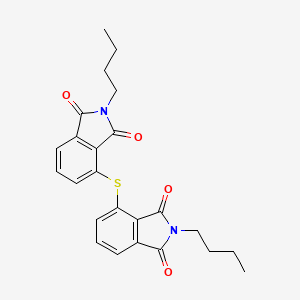
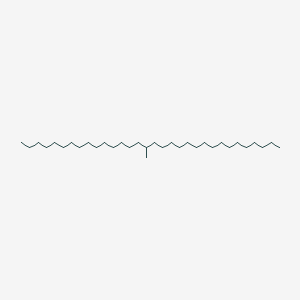
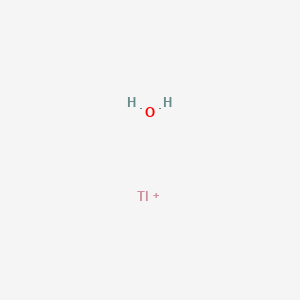
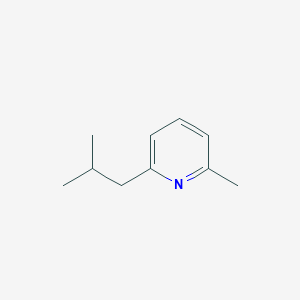

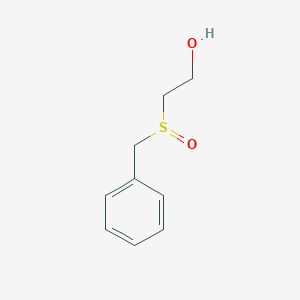

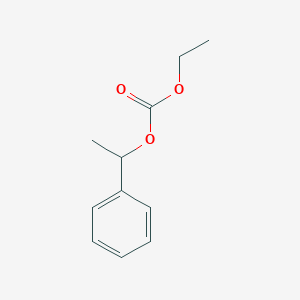



![Benzene, 1,1'-[heptylidenebis(seleno)]bis-](/img/structure/B14610558.png)
